molecular formula C9H15N3O B2918778 1-(cyclobutylmethyl)-3,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2005596-51-8

1-(cyclobutylmethyl)-3,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2918778
CAS No.: 2005596-51-8
M. Wt: 181.239
InChI Key: VHSOKQFCNHCTKV-UHFFFAOYSA-N
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Description

1-(Cyclobutylmethyl)-3,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a chemical compound belonging to the class of triazolones Triazolones are known for their diverse biological activities and potential applications in various fields such as medicine, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(cyclobutylmethyl)-3,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclobutylmethylamine with a suitable hydrazine derivative in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes, depending on the desired scale and purity. The choice of solvent, temperature, and catalysts can significantly affect the yield and quality of the final product. Optimization of these parameters is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclobutylmethyl)-3,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reduction reactions can be achieved using hydrogen gas, sodium borohydride, or lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable electrophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound

Scientific Research Applications

  • Medicine: It has shown promise as an antimicrobial agent and in the treatment of certain diseases.

  • Agriculture: The compound has been investigated for its pesticidal properties.

  • Materials Science: Its unique structure makes it a candidate for use in advanced materials and coatings.

Mechanism of Action

The mechanism by which 1-(cyclobutylmethyl)-3,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one exerts its effects involves interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes, leading to the death of the microorganism.

Comparison with Similar Compounds

1-(Cyclobutylmethyl)-3,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one can be compared with other triazolones and related compounds. Similar compounds include:

  • 1-(Cyclobutylmethyl)piperazine

  • 1-(Cyclobutylmethyl)imidazole

  • 1-(Cyclobutylmethyl)triazole

These compounds share structural similarities but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific substituents and the resulting effects on its chemical and biological properties.

Properties

IUPAC Name

2-(cyclobutylmethyl)-4,5-dimethyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-7-10-12(9(13)11(7)2)6-8-4-3-5-8/h8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSOKQFCNHCTKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C)CC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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